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molecular formula C7H7N3O B8750960 Imidazo[1,2-b]pyridazin-6-ylmethanol

Imidazo[1,2-b]pyridazin-6-ylmethanol

Cat. No. B8750960
M. Wt: 149.15 g/mol
InChI Key: VWJCGTFCAFYGAT-UHFFFAOYSA-N
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Patent
US08987269B2

Procedure details

To a solution of methyl imidazo[1,2-b]pyridazine-6-carboxylate (1-3) (891 mg, 5.03 mmol) in ethanol (25 mL) was added NaBH4 (420 mg, 11.1 mmol) at room temperature. The suspension was stirred at room temperature for 2 h. The reaction mixture was concentrated in vacuum. The residue was purified by chromatography on silica gel to afford the title compound (630 mg). MS (m/z): 150 (M+1)+
Quantity
891 mg
Type
reactant
Reaction Step One
Name
Quantity
420 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[CH:2]=[CH:3][N:4]2[C:9]=1[CH:8]=[CH:7][C:6]([C:10](OC)=[O:11])=[N:5]2.[BH4-].[Na+]>C(O)C>[N:1]1[CH:2]=[CH:3][N:4]2[C:9]=1[CH:8]=[CH:7][C:6]([CH2:10][OH:11])=[N:5]2 |f:1.2|

Inputs

Step One
Name
Quantity
891 mg
Type
reactant
Smiles
N=1C=CN2N=C(C=CC21)C(=O)OC
Name
Quantity
420 mg
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The suspension was stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuum
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on silica gel

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N=1C=CN2N=C(C=CC21)CO
Measurements
Type Value Analysis
AMOUNT: MASS 630 mg
YIELD: CALCULATEDPERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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